molecular formula C23H25N3O3 B10874601 5-keto-7,7-dimethyl-2-(morpholinomethyleneamino)-4-phenyl-6,8-dihydro-4H-chromene-3-carbonitrile

5-keto-7,7-dimethyl-2-(morpholinomethyleneamino)-4-phenyl-6,8-dihydro-4H-chromene-3-carbonitrile

Cat. No.: B10874601
M. Wt: 391.5 g/mol
InChI Key: XFOLXLAOZVTGPK-MFKUBSTISA-N
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Description

7,7-Dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a morpholine moiety, which is a six-membered ring containing both nitrogen and oxygen, and is known for its presence in various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide can be achieved through a multi-step process involving the following key steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a multi-component reaction involving 5,5-dimethylcyclohexane-1,3-dione, benzaldehyde, and malononitrile.

    Introduction of the Morpholine Moiety: The morpholine moiety can be introduced through a nucleophilic substitution reaction. This involves the reaction of the chromene derivative with morpholine in the presence of a suitable catalyst such as triethylamine.

    Final Functionalization: The final step involves the introduction of the cyanide group. This can be achieved through a reaction with a cyanating agent such as potassium cyanide in the presence of a phase transfer catalyst like tetrabutylammonium bromide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, green chemistry principles such as the use of environmentally benign solvents and catalysts would be considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, potentially yielding alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Major Products

    Oxidation: N-oxide derivatives of the morpholine moiety.

    Reduction: Alcohol derivatives of the chromene core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7,7-Dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and sensors.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.

    Pathways Involved: The compound can affect multiple signaling pathways, including those related to cell cycle regulation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Similar structure but lacks the morpholine moiety.

    7,7-Dimethyl-2-[(piperidin-1-yl)methyleneamino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide: Similar structure but contains a piperidine moiety instead of morpholine.

Uniqueness

The presence of the morpholine moiety in 7,7-dimethyl-2-[(morpholinomethylene)amino]-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide imparts unique properties, such as increased solubility and potential for specific biological interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

7,7-dimethyl-2-[(E)-morpholin-4-ylmethylideneamino]-5-oxo-4-phenyl-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C23H25N3O3/c1-23(2)12-18(27)21-19(13-23)29-22(25-15-26-8-10-28-11-9-26)17(14-24)20(21)16-6-4-3-5-7-16/h3-7,15,20H,8-13H2,1-2H3/b25-15+

InChI Key

XFOLXLAOZVTGPK-MFKUBSTISA-N

Isomeric SMILES

CC1(CC2=C(C(C(=C(O2)/N=C/N3CCOCC3)C#N)C4=CC=CC=C4)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N=CN3CCOCC3)C#N)C4=CC=CC=C4)C(=O)C1)C

Origin of Product

United States

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